

tert-Butyl (6-methoxypyridin-2-yl)carbamate chemical properties

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Compound of Interest

Compound Name: *tert-Butyl (6-methoxypyridin-2-yl)carbamate*

Cat. No.: *B153061*

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Technical Guide: tert-Butyl (6-methoxypyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-methoxypyridin-2-yl)carbamate is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a Boc-protected amine on a methoxypyridine scaffold, makes it a valuable intermediate in the development of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and its role in the broader context of drug discovery.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of **tert-Butyl (6-methoxypyridin-2-yl)carbamate**.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₃	[1][2]
Molecular Weight	224.26 g/mol	[1][2]
Boiling Point	275.3°C at 760 mmHg	[1]
Density	1.146 g/cm ³	[1]
Appearance	Off-white solid	[3]
CAS Number	855784-40-6	[1][2]
MDL Number	MFCD07779518	[1][2]

Note: Specific melting point and solubility data for this compound are not readily available in the referenced literature. However, related carbamate compounds exhibit a wide range of melting points.[4][5] Solubility is generally expected in organic solvents such as methanol, ethanol, and dichloromethane.

Synthesis

While a specific, detailed experimental protocol for the synthesis of **tert-Butyl (6-methoxypyridin-2-yl)carbamate** is not extensively documented in publicly available literature, a general and plausible method involves the Boc-protection of the corresponding aminopyridine. The following is a representative protocol adapted from general procedures for the synthesis of tert-butyl carbamates.[6][7][8]

Experimental Protocol: Synthesis of tert-Butyl (6-methoxypyridin-2-yl)carbamate

Materials:

- 2-Amino-6-methoxypyridine
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or other suitable base

- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-methoxypyridine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Base:** Add triethylamine (or another suitable non-nucleophilic base) to the solution.
- **Addition of Boc Anhydride:** To the stirring solution, add di-tert-butyl dicarbonate (Boc_2O) portion-wise or as a solution in the same anhydrous solvent.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:**
 - Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
 - Combine the organic layers and wash with brine. .
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

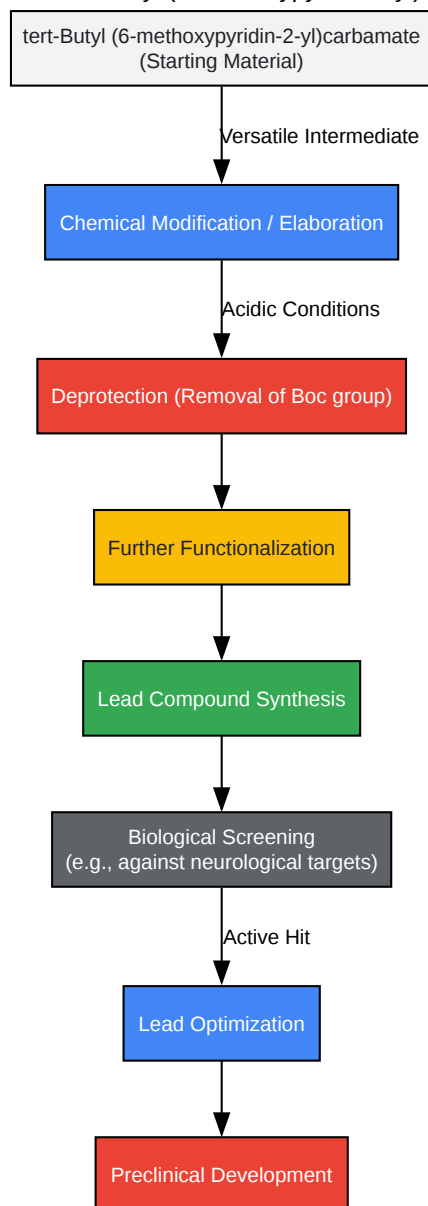
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure **tert-Butyl (6-methoxypyridin-2-yl)carbamate**.

Role in Drug Discovery and Development

tert-Butyl (6-methoxypyridin-2-yl)carbamate is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The Boc-protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an ideal protecting group for the amino functionality during multi-step syntheses. This compound is particularly valuable in the development of therapies targeting neurological disorders.^[3]

The general workflow for utilizing this intermediate in a drug discovery program is illustrated in the diagram below.

General Workflow for the Use of tert-Butyl (6-methoxypyridin-2-yl)carbamate in Drug Discovery



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Caption: Drug Discovery Workflow using the title compound.

Safety and Handling

Hazard Identification:

- Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
- Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

Precautionary Statements:

- Wear protective gloves, protective clothing, eye protection, and face protection.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

Storage:

- Store in a well-ventilated place. Keep container tightly closed.
- Store at 2-8°C under an inert gas.^[1]

It is crucial to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

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